T-F-Q-A-Y-P-L-R-E-A

retroviral protease kinetics substrate specificity Rous sarcoma virus (RSV)

T-F-Q-A-Y-P-L-R-E-A (abbreviated TFQAYPLREA; CAS 117592-22-0) is a synthetic decapeptide with the sequence Thr-Phe-Gln-Ala-Tyr-Pro-Leu-Arg-Glu-Ala, corresponding to amino acids 1-10 of its primary structure. It is a defined model substrate and inhibitor for retroviral proteases, specifically for investigating the specificity and catalytic parameters of the avian sarcoma-leukosis virus (ASLV) protease.

Molecular Formula C55H82N14O16
Molecular Weight 1195.3 g/mol
Cat. No. B12396856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameT-F-Q-A-Y-P-L-R-E-A
Molecular FormulaC55H82N14O16
Molecular Weight1195.3 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)O)NC(=O)C1CCCN1C(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)O)N
InChIInChI=1S/C55H82N14O16/c1-28(2)25-38(49(79)63-35(13-9-23-60-55(58)59)48(78)64-37(20-22-43(73)74)47(77)62-30(4)54(84)85)66-51(81)41-14-10-24-69(41)53(83)40(27-33-15-17-34(71)18-16-33)68-45(75)29(3)61-46(76)36(19-21-42(56)72)65-50(80)39(26-32-11-7-6-8-12-32)67-52(82)44(57)31(5)70/h6-8,11-12,15-18,28-31,35-41,44,70-71H,9-10,13-14,19-27,57H2,1-5H3,(H2,56,72)(H,61,76)(H,62,77)(H,63,79)(H,64,78)(H,65,80)(H,66,81)(H,67,82)(H,68,75)(H,73,74)(H,84,85)(H4,58,59,60)/t29-,30-,31+,35-,36-,37-,38-,39-,40-,41-,44-/m0/s1
InChIKeyGNKMMPBLQYIPCI-OCUAXGEISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

T-F-Q-A-Y-P-L-R-E-A (TFQAYPLREA): A Defined Decapeptide Substrate for Retroviral Protease Research (CAS 117592-22-0)


T-F-Q-A-Y-P-L-R-E-A (abbreviated TFQAYPLREA; CAS 117592-22-0) is a synthetic decapeptide with the sequence Thr-Phe-Gln-Ala-Tyr-Pro-Leu-Arg-Glu-Ala, corresponding to amino acids 1-10 of its primary structure [1]. It is a defined model substrate and inhibitor for retroviral proteases, specifically for investigating the specificity and catalytic parameters of the avian sarcoma-leukosis virus (ASLV) protease [2]. The peptide is a standard reference compound in enzymology for characterizing viral protease kinetics and inhibitor screening [3]. It has a molecular formula of C55H82N14O16 and a molecular weight of 1195.32 g/mol .

The Procurement Case for TFQAYPLREA: Why Generic Peptides Fail in Retroviral Protease Assays


Substituting TFQAYPLREA with a generic 'peptide' or a similar sequence from a random source is not a scientifically valid option. The precise 10-amino acid sequence of TFQAYPLREA is derived from a natural ASLV gag-pol polyprotein cleavage site and is essential for its specific interaction with the viral protease [1]. The original Kotler et al. (1988) study demonstrated that the cleavage of the peptide bond between the tyrosine (Y) and proline (P) residues at positions P1 and P1' is highly sensitive to the surrounding sequence context; substitutions to either side of this scissile bond can ablate substrate activity or convert the peptide into a potent inhibitor [1]. Therefore, using any other peptide, even one with a similar composition, risks either no activity or off-target effects, rendering experimental results unreliable and non-reproducible. This documented sequence-activity relationship makes TFQAYPLREA an indispensable, non-substitutable tool for specific research applications.

Quantitative Differentiation of TFQAYPLREA: Head-to-Head Performance Data vs. Alternative Substrates


TFQAYPLREA Displays 6.6-Fold Higher Affinity for RSV Mutant Protease Compared to Standard Substrate PPAVSLAMTMRR

In a direct kinetic comparison using a multi-mutant Rous sarcoma virus (RSV) protease (S38T/I42D/I44V/M73V/A100L/L104T/R105P/G106V/S107N), TFQAYPLREA exhibits a significantly lower Michaelis-Menten constant (KM) of 0.037 mM compared to the standard substrate PPAVSLAMTMRR, which has a KM of 0.244 mM under identical conditions [1][2]. This 6.6-fold lower KM value indicates a substantially higher binding affinity of the enzyme for TFQAYPLREA [1][2].

retroviral protease kinetics substrate specificity Rous sarcoma virus (RSV)

TFQAYPLREA Demonstrates Comparable Turnover Number to Standard Substrate on RSV Mutant Protease

While TFQAYPLREA shows significantly higher binding affinity (lower KM), its turnover number (kcat) is comparable to that of the standard substrate PPAVSLAMTMRR when tested with the same RSV protease mutant. The kcat for TFQAYPLREA is 0.183 1/s [1], while the kcat for PPAVSLAMTMRR is reported as 0.19 1/s under similar conditions [2]. This indicates that once bound, the enzyme cleaves both substrates with similar efficiency.

retroviral protease kinetics catalytic efficiency Rous sarcoma virus (RSV)

TFQAYPLREA Enables Specific Cleavage Site Determination: Tyr-Pro vs. Alternative Substrates

The enzymatic cleavage of TFQAYPLREA by the RSV protease mutant occurs exclusively at the peptide bond between Tyrosine-5 and Proline-6, producing the defined products TFQAY and PLREA [1]. This precise cleavage site is a direct consequence of the peptide's specific sequence and provides a well-defined, reproducible assay output. In contrast, the cleavage pattern and efficiency for many alternative peptide substrates, such as TLNFPISPKK, are described as 'slow' with the same enzyme [2].

protease cleavage specificity peptide mapping retroviral protease

Commercial Purity and Storage Stability: TFQAYPLREA vs. Unspecified Peptide Sourcing

Reproducible research relies on materials of defined quality. Commercial suppliers of TFQAYPLREA specify a purity of ≥98% by HPLC and provide defined storage conditions (powder: -20°C for 3 years, 4°C for 2 years; in solvent: -80°C for 6 months) to ensure long-term stability [1]. This level of specification contrasts sharply with the use of generic, unpurified, or in-house synthesized peptides from unknown sources, which may contain impurities, incorrect sequences, or degradation products that can confound experimental results. Sourcing from a vendor with a Certificate of Analysis (CoA) provides a verifiable baseline for data integrity.

peptide quality control reproducibility procurement specification

Characterized XlogP for TFQAYPLREA Facilitates Pre-Experimental Solubility and Partitioning Predictions

The predicted octanol-water partition coefficient (XlogP) for TFQAYPLREA is calculated to be -4.3 . This quantitative descriptor is useful for predicting aqueous solubility and membrane permeability. While many custom peptides lack this fundamental data, having a pre-calculated XlogP value allows researchers to anticipate potential solubility challenges and optimize assay buffer conditions without extensive trial-and-error experimentation.

peptide physicochemical properties solubility prediction assay development

Defined Applications for TFQAYPLREA: Where Its Verified Performance Differentiates It


Kinetic Characterization of Novel Retroviral Protease Mutants

When characterizing a new or engineered retroviral protease mutant (e.g., from HIV-1, RSV, or ASLV), TFQAYPLREA serves as a high-affinity reference substrate. Its low KM of 0.037 mM for the RSV mutant ensures a robust kinetic signal even at low enzyme concentrations [1]. By benchmarking the catalytic efficiency (kcat/KM) of new enzyme variants against this defined standard, researchers can precisely quantify the functional impact of mutations on substrate binding and turnover, a process that is confounded by the use of sub-optimal substrates.

High-Throughput Screening (HTS) for Retroviral Protease Inhibitors

In HTS campaigns to discover novel inhibitors of retroviral proteases, assay sensitivity and reproducibility are paramount. TFQAYPLREA is an ideal substrate for such assays due to its high binding affinity (KM = 0.037 mM) and efficient, specific cleavage at a single Tyr-Pro bond [2][3]. This leads to a high signal-to-noise ratio and a robust Z'-factor, enabling the reliable detection of weak or moderate inhibitors that might be missed with a lower-affinity or less efficiently cleaved substrate like PPAVSLAMTMRR (KM = 0.244 mM) or TLNFPISPKK ('slow cleavage') [4].

Calibration Standard for Peptide Mapping and Mass Spectrometry

TFQAYPLREA, with its well-defined molecular weight (1195.32 Da) and unique cleavage products (TFQAY and PLREA) [1], can be used as an internal standard or calibration analyte in mass spectrometry and HPLC-based peptide mapping studies. Its guaranteed commercial purity of ≥98% and known storage stability ensure consistent and reliable instrument performance validation, a function that generic peptides cannot reliably fulfill without extensive internal characterization .

Model System for Investigating Peptide Solubility and Formulation

The availability of its calculated XlogP (-4.3) makes TFQAYPLREA a useful model compound for studying the solubility and aggregation behavior of moderately hydrophilic, proline-containing peptides. Researchers developing formulation strategies or novel drug delivery systems can use this characterized peptide as a benchmark to compare against new analogs or to optimize buffer conditions (e.g., pH, ionic strength) for maximum solubility and stability.

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